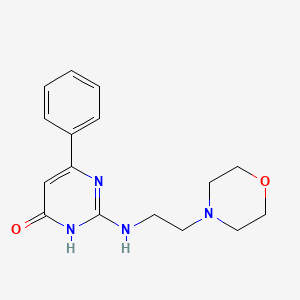
2-((2-morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group and a morpholinoethylamino group
Métodos De Preparación
The synthesis of 2-((2-morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes and amines.
Substitution Reactions: The phenyl group can be introduced via nucleophilic substitution reactions.
Introduction of the Morpholinoethylamino Group: This step involves the reaction of the intermediate compound with morpholine and ethylamine under controlled conditions.
Industrial production methods often involve optimization of these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
2-((2-Morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinoethylamino group can be replaced by other nucleophiles.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield different products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Aplicaciones Científicas De Investigación
2-((2-Morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-((2-morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cell growth and proliferation .
Comparación Con Compuestos Similares
2-((2-Morpholinoethyl)amino)-6-phenylpyrimidin-4(3H)-one can be compared with other similar compounds such as:
2-Morpholinoethyl-substituted N-heterocyclic carbene (NHC) complexes: These compounds also feature a morpholinoethyl group and are studied for their anticancer properties.
α-Aminophosphonates: These compounds contain similar structural motifs and are explored for their potential as antitumor agents.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with a wide range of biological targets, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C16H20N4O2 |
|---|---|
Peso molecular |
300.36 g/mol |
Nombre IUPAC |
2-(2-morpholin-4-ylethylamino)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H20N4O2/c21-15-12-14(13-4-2-1-3-5-13)18-16(19-15)17-6-7-20-8-10-22-11-9-20/h1-5,12H,6-11H2,(H2,17,18,19,21) |
Clave InChI |
WYONVKPDRFQFFY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CCNC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B14870843.png)



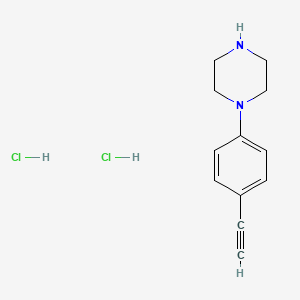
![(E)-3-[(2S,3R)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B14870858.png)
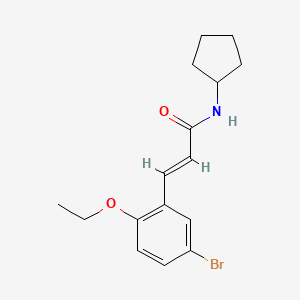

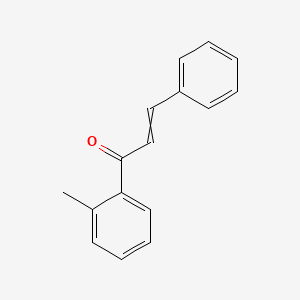
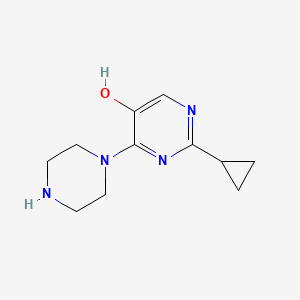
![2-[(Allyloxy)methyl]phenylZinc bromide](/img/structure/B14870911.png)
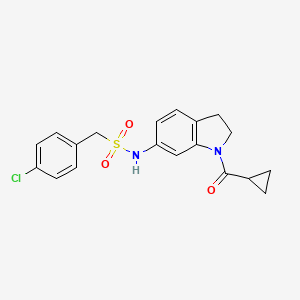

![6-Bromo-2-(5-chlorothiophen-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14870938.png)
